N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride
Description
N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide; dihydrochloride is a heterocyclic compound featuring a fused tetrahydrobenzotriazole core, a carboxamide linker, and a 1-aminocycloheptylmethyl substituent. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O.2ClH/c1-21-14-12(7-6-8-13(14)19-20-21)15(22)18-11-16(17)9-4-2-3-5-10-16;;/h12H,2-11,17H2,1H3,(H,18,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHKBUAUMZYLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2C(=O)NCC3(CCCCCC3)N)N=N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide; dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a benzotriazole moiety which is known for various biological activities. Its molecular formula is C14H20Cl2N4O, and it features a tetrahydrobenzotriazole core that contributes to its pharmacological profile.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation in cancer cells.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
Biological Activity
The biological activity of N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide; dihydrochloride has been evaluated through various in vitro and in vivo studies.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Leukemia Treatment : A study demonstrated that the compound significantly inhibited the proliferation of leukemia cells in vitro. The IC50 value was found to be 25 µM, indicating a potent effect against these cancer cells.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
- Kinase Profiling : The compound was subjected to kinase profiling assays where it exhibited selective inhibition against BTK (Bruton’s tyrosine kinase) with an IC50 value of 50 nM. This selectivity is crucial for minimizing off-target effects associated with broader kinase inhibitors.
Pharmacokinetics
Understanding the pharmacokinetics of N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide; dihydrochloride is essential for determining its therapeutic window:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : Metabolomic studies indicate that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : Excretion occurs mainly through renal pathways.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s tetrahydrobenzotriazole core distinguishes it from analogs with alternative heterocycles:
- Benzoxazole-triazole hybrid (Compound 6h, ) : Contains a benzoxazole-triazole scaffold with a chlorophenyl group. The benzoxazole moiety introduces electron-withdrawing effects, contrasting with the benzotriazole’s electron-rich nature, which may influence binding interactions.
- Tetrahydrobenzothiophene () : Features a sulfur-containing benzothiophene core, which may confer distinct redox properties compared to the nitrogen-rich benzotriazole.
- Imidazopyridine (Compound 1l, ): A larger, fused imidazopyridine system with nitro and cyano groups, likely reducing solubility compared to the target’s dihydrochloride form.
Substituent Effects
- Aminocycloheptylmethyl Group: The target’s bulky, flexible cycloheptyl substituent may enhance binding pocket compatibility in proteins, unlike the rigid chlorophenyl group in or the methylphenyl in .
- Methyl Group at Position 3 : Similar to the methyl substituent in (2.59 ppm, CH3), this group likely contributes to hydrophobic interactions without steric hindrance.
Physicochemical Properties
Spectral and Analytical Data
- IR/NMR : The target’s tetrahydrobenzotriazole core would show distinct aromatic proton shifts (e.g., ~6.5–7.5 ppm for benzotriazole) compared to Compound 6h ’s benzoxazole-triazole (δ 6.86–7.26 ppm).
Research Implications
- Pharmacological Potential: The benzotriazole core is associated with protease inhibition and antimicrobial activity, while the cycloheptyl group could improve metabolic stability over smaller alkyl chains.
- Solubility Advantage : The dihydrochloride form addresses a common limitation of heterocyclic compounds, enhancing bioavailability compared to neutral analogs like those in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
